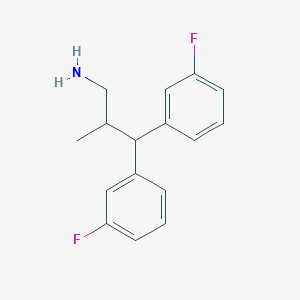![molecular formula C22H35N5O5 B10837994 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid](/img/structure/B10837994.png)
3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a guanidino group, an octanoylamino chain, and a methoxy-phenyl-ethyl group attached to a succinamic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Octanoylamino Chain: The octanoylamino chain can be synthesized by reacting octanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the octanoylamino intermediate with a guanidine derivative.
Attachment of the Methoxy-Phenyl-Ethyl Group: The methoxy-phenyl-ethyl group is attached to the succinamic acid backbone through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the guanidino-octanoylamino intermediate with the methoxy-phenyl-ethyl-succinamic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxy-phenyl-ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the compound, potentially including carboxylic acids and ketones.
Reduction: Reduced derivatives, such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the methoxy-phenyl-ethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(8-Guanidino-octanoylamino)-N-[2-(4-hydroxy-phenyl)-ethyl]-succinamic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(8-Guanidino-octanoylamino)-N-[2-(4-chloro-phenyl)-ethyl]-succinamic acid: Similar structure but with a chloro group instead of a methoxy group.
3-(8-Guanidino-octanoylamino)-N-[2-(4-nitro-phenyl)-ethyl]-succinamic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid imparts unique chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C22H35N5O5 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26) |
Clé InChI |
LVVRYABDHQGPGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)
![[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837935.png)
![1-{5-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-1-methyl-1H-pyrrol-2-ylmethyl}-piperidin-2-one](/img/structure/B10837940.png)
![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B10837942.png)
![(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10837950.png)
![ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate](/img/structure/B10837961.png)

![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
![2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10837975.png)
![[3-[2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837980.png)
![(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine](/img/structure/B10837981.png)
![1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)
